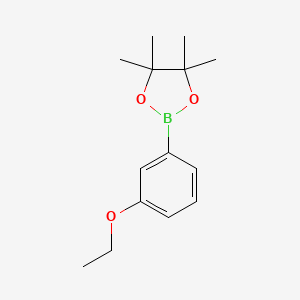

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-6-16-12-9-7-8-11(10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLICBTUPOVPQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Foreword: The Strategic Importance of Aryl Boronate Esters

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, aryl boronic acids and their pinacol ester derivatives stand as indispensable building blocks. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2] The target molecule of this guide, 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile intermediate, enabling the introduction of the 3-ethoxyphenyl motif into complex molecular architectures. This guide provides an in-depth, experience-driven protocol for its synthesis, focusing on the widely adopted and robust Miyaura borylation reaction.[3][4] We will delve into the mechanistic underpinnings of this transformation, offering not just a series of steps, but a framework for understanding and optimizing the synthesis of this and related aryl boronate esters.

The Synthetic Strategy: Palladium-Catalyzed Miyaura Borylation

The most efficient and functional-group-tolerant method for synthesizing aryl boronate esters from aryl halides is the Palladium-catalyzed Miyaura borylation.[1][5] This reaction facilitates the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the desired C-B bond.[3][4]

The choice of this methodology over traditional routes, such as the reaction of organolithium or Grignard reagents with borate esters, is deliberate.[5] The Miyaura borylation offers significantly milder reaction conditions and a broader tolerance for various functional groups (e.g., esters, ketones, nitro groups), which might not be compatible with the harsh, highly basic nature of organometallic reagents.[3][5]

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium catalyst.

Diagram: Catalytic Cycle of the Miyaura Borylation

Caption: The catalytic cycle of the Miyaura borylation reaction.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X, in our case 3-bromoethoxybenzene) to a Pd(0) complex, forming a Pd(II) intermediate.

-

Transmetalation: This is a crucial and often rate-determining step. The base, commonly potassium acetate (KOAc), plays a pivotal role. It does not activate the diboron reagent directly, but rather forms an (acetato)palladium(II) complex.[3] This Pd-O bond is more reactive than the initial Pd-X bond, facilitating the transmetalation with bis(pinacolato)diboron to yield an Ar-Pd(II)-Bpin species.[3][5] The high oxophilicity of boron is a key driving force for this step.[3]

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired aryl boronate ester (Ar-Bpin) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 3-Bromoethoxybenzene | C₈H₉BrO | 201.06 | 2.01 g | 1.0 | Starting aryl halide. |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 3.05 g | 1.2 | Boron source. |

| PdCl₂(dppf)·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 245 mg | 0.03 | Palladium catalyst. |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 2.94 g | 3.0 | Base. |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - | Anhydrous solvent. |

Reaction Setup and Workflow

Diagram: Experimental Workflow for Miyaura Borylation

Caption: Step-by-step workflow for the synthesis of the target compound.

-

Glassware Preparation: Ensure a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly oven-dried to remove any residual moisture.

-

Charging the Flask: To the flask, add 3-bromoethoxybenzene (2.01 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), PdCl₂(dppf)·CH₂Cl₂ adduct (245 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) to the flask. The use of a polar aprotic solvent like dioxane is known to increase the reaction yield.[5]

-

Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15-20 minutes. This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the consumption of the starting aryl bromide. The reaction is typically complete within 8-16 hours.

Work-up and Purification

-

Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Aqueous Work-up: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine. This removes any remaining potassium acetate and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be purified by column chromatography on silica gel.[3] It's often noted that boronate esters can sometimes be challenging to purify on standard silica gel.[6] If issues like hydrolysis or poor separation arise, using neutral alumina or silica gel treated with boric acid can be effective alternatives.[7][8] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons (in the 6.8-7.4 ppm region), the ethoxy group (a quartet around 4.0 ppm and a triplet around 1.4 ppm), and a sharp singlet for the 12 equivalent methyl protons of the pinacol group around 1.3 ppm.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the ethoxy carbons, and the methyl and quaternary carbons of the pinacol group should be observed. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.

-

¹¹B NMR: A single resonance in the range of 25-35 ppm is indicative of a tricoordinate boron species.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound (C₁₄H₂₁BO₃, MW: 248.13).

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The success of the reaction is contingent on several key factors that, when properly controlled, ensure a high yield of the desired product.

-

Anhydrous and Anaerobic Conditions: The sensitivity of the Pd(0) catalyst to oxygen and the potential for hydrolysis of the boronate ester necessitate the use of dry solvents and an inert atmosphere. The visual cue of a dark, homogeneous reaction mixture is often an early indicator of a healthy catalytic system.

-

Choice of Base: The use of a moderately weak base like KOAc is crucial.[3] Stronger bases can promote a competing Suzuki coupling between the newly formed boronate ester and the remaining aryl halide, leading to undesired biaryl impurities and reduced yield.[3][5]

-

Monitoring and Purity Assessment: Rigorous monitoring by TLC or GC-MS ensures the reaction is driven to completion. Post-purification analysis by NMR confirms the structure and purity, validating the entire synthetic process. Any deviation in the spectral data would immediately flag potential side reactions or incomplete purification.

This guide provides a robust and well-grounded protocol for the synthesis of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. By understanding the causality behind each step—from the mechanistic role of the base to the practical considerations of the work-up—researchers can confidently execute this important transformation and adapt it as needed for their specific research and development goals.

References

-

Title: Miyaura Borylation Reaction. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

-

Title: How to purify boronate esters? Source: ResearchGate. URL: [Link]

-

Title: Miyaura borylation. Source: Wikipedia. URL: [Link]

-

Title: How to purify boronic acids/boronate esters? Source: ResearchGate. URL: [Link]

-

Title: Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Source: Chemistry Letters (Oxford Academic). URL: [Link]

-

Title: An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Source: National Center for Biotechnology Information (PMC). URL: [Link]

-

Title: Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Source: National Center for Biotechnology Information (PMC). URL: [Link]

-

Title: Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Source: ResearchGate. URL: [Link]

-

Title: Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Source: SpringerLink. URL: [Link]

-

Title: Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Arylboronic acid or boronate synthesis. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Source: ACS Publications. URL: [Link]

Sources

- 1. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 3-Ethoxyphenylboronic Acid Pinacol Ester: Properties, Handling, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physical properties, stability, handling, and core applications of 3-Ethoxyphenylboronic acid pinacol ester. The content herein is synthesized from established chemical data and peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of Boronic Esters

Arylboronic acids and their derivatives are foundational pillars in modern synthetic chemistry, primarily due to their indispensable role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] While arylboronic acids are highly effective, they often suffer from inherent instability, including tendencies to dehydrate into boroxine trimers or undergo protodeboronation, which can complicate purification, storage, and reaction reproducibility.[2]

The conversion of boronic acids to their pinacol esters represents a significant strategic advancement. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically protects the boron atom, markedly enhancing the compound's stability against air and moisture and improving its handling characteristics.[2] 3-Ethoxyphenylboronic acid pinacol ester is a key building block, providing a versatile aryl scaffold for the synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced organic materials.[2][3]

Chemical Identity and Physicochemical Properties

The precise structure and properties of a reagent are critical for designing robust and reproducible synthetic protocols.

The core physical and chemical properties are summarized in the table below. Data for the closely related 3-methoxyphenyl analog (CAS 325142-84-5) is used where specific data for the 3-ethoxy derivative is not published, as their properties are expected to be highly similar.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - |

| CAS Number | 1147105-68-7 (for 4-ethoxy isomer) | [4] |

| Molecular Formula | C₁₄H₂₁BO₃ | [4] |

| Molecular Weight | 248.13 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Density | ~1.028 g/mL at 25 °C (for 3-methoxy analog) | [5] |

| Refractive Index (n20/D) | ~1.502 (for 3-methoxy analog) | [5] |

| Boiling Point | >280 °C (for unsubstituted phenyl analog) | [6] |

| Melting Point | Not applicable (liquid at room temp.) | [5] |

| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, CH₂Cl₂). | [7] |

| Stability | Stable under inert atmosphere; sensitive to moisture/hydrolysis. | [2] |

Stability, Storage, and Handling: A Field-Proven Perspective

The primary advantage of using the pinacol ester form is its enhanced stability. Unlike free boronic acids, 3-Ethoxyphenylboronic acid pinacol ester is less susceptible to degradation, which translates to a longer shelf life and more consistent reactivity.[2]

-

Hydrolytic Stability : While significantly more stable than the corresponding boronic acid, pinacol esters can still undergo slow hydrolysis in the presence of water, especially under acidic or basic conditions. Therefore, reactions are typically performed in anhydrous solvents or with carefully controlled amounts of water when it is required for the catalytic cycle (e.g., in Suzuki couplings).

-

Chromatographic Stability : Many aryl boronic esters, including this compound, can be purified using silica gel chromatography. However, prolonged exposure to silica gel can lead to degradation. It is advisable to perform chromatographic purification rapidly.[8]

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).[5] This minimizes exposure to atmospheric moisture and prevents degradation.

-

Handling : As with most chemical reagents, handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. The material is classified as a skin, eye, and respiratory irritant.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

3-Ethoxyphenylboronic acid pinacol ester is a premier reagent for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[1] The reaction facilitates the synthesis of biaryl compounds, which are prevalent motifs in countless pharmaceutical agents.

The overall transformation involves the palladium-catalyzed reaction between the organoboron reagent and an organohalide (or triflate).

This protocol describes a representative Suzuki-Miyaura coupling. The causality behind each step is explained to provide a self-validating framework.

Objective: To synthesize 3-ethoxy-4'-methylbiphenyl from 3-Ethoxyphenylboronic acid pinacol ester and 4-bromotoluene.

Materials:

-

3-Ethoxyphenylboronic acid pinacol ester (1.0 eq)

-

4-Bromotoluene (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq) or a more advanced ligand like SPhos or XPhos

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water

Methodology:

-

Catalyst Pre-formation/Reaction Setup (The "Why"): To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.08 eq), and anhydrous K₂CO₃ (3.0 eq). The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ. The base is essential for the transmetalation step of the catalytic cycle.[1]

-

Reagent Addition (The "Why"): Add 3-Ethoxyphenylboronic acid pinacol ester (1.0 eq) and 4-bromotoluene (1.2 eq). A slight excess of the halide can help drive the reaction to completion.

-

Solvent Addition (The "Why"): Add a degassed 4:1 mixture of 1,4-dioxane and water. The organic solvent solubilizes the reagents, while water is often necessary to dissolve the inorganic base and facilitate the crucial transmetalation step.[9] Degassing (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst.

-

Reaction Execution (The "Why"): Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.

-

Monitoring (The "Why"): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic ester is consumed. This prevents unnecessary heating that could lead to side products.

-

Workup (The "Why"): Cool the mixture to room temperature. Add ethyl acetate and water. The biphasic mixture allows for the separation of the organic product from the inorganic salts and catalyst residues. Wash the organic layer with brine to remove residual water.

-

Purification (The "Why"): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure biaryl product.

Conclusion

3-Ethoxyphenylboronic acid pinacol ester stands as a robust, stable, and versatile building block for synthetic chemists. Its enhanced stability over the free boronic acid simplifies handling, storage, and purification, leading to more reliable and reproducible outcomes in Suzuki-Miyaura cross-coupling reactions. Understanding its physical properties and the rationale behind its application protocols, as detailed in this guide, empowers researchers to effectively leverage this reagent in the synthesis of complex molecules for drug discovery and materials science.

References

-

Boron Molecular. (n.d.). 3-Ethoxycarbonylphenylboronic acid, pinacol ester. Retrieved from [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]

-

Thomas, S. P., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

-

Lee, C.-F., et al. (2017). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol. RSC Advances. Retrieved from [Link]

-

Lee, C.-F., et al. (2017). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates. RSC Publishing. Retrieved from [Link]

-

Kabalka, G. W., & Ju, Y. (2008). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. ResearchGate. Retrieved from [Link]

-

iChemical. (n.d.). Phenylboronic acid pinacol ester, CAS No. 24388-23-6. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

Boron Molecular. (n.d.). (3-Amino-2-fluorophenyl)boronic acid pinacol ester. Retrieved from [Link]

-

Boron Molecular. (n.d.). 4-Ethoxyphenylboronic acid, pinacol ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). (E)-1-Ethoxyethene-2-boronic acid pinacol ester. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nbinno.com [nbinno.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3-Methoxyphenylboronic acid pinacol ester 325142-84-5 [sigmaaldrich.com]

- 6. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]

- 7. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Purification, and Application in Suzuki-Miyaura Cross-Coupling

Abstract

This technical guide provides a comprehensive overview of 2-(3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key organoboron intermediate for synthetic chemistry. While a specific CAS number for this analog is not readily found in public databases, this document extrapolates from its closely related analogs and the well-established chemistry of aryl pinacol boronate esters. We will delve into the synthesis, purification challenges and solutions, and the mechanistic underpinnings of its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity and stability of this class of reagents for the construction of complex molecular architectures.

Compound Profile and Physicochemical Properties

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-ethoxyphenylboronic acid pinacol ester, belongs to a class of exceptionally stable and versatile organoboron compounds. The pinacol protecting group confers enhanced stability over the corresponding free boronic acid, mitigating issues like protodeboronation and trimerization to boroxines.

While the exact CAS number for the 3-ethoxy derivative is not prominently listed in major chemical databases, its properties can be inferred from its close structural analogs.

| Property | Representative Data (from analogs) | Reference |

| Molecular Formula | C₁₄H₂₁BO₃ | N/A |

| Molecular Weight | 248.13 g/mol | N/A |

| CAS Number | Not readily available. (Analog 3-methoxy: 325142-84-5) | [1][2] |

| Physical Form | Expected to be a liquid or low-melting solid | [1] |

| Density | ~1.028 g/mL at 25 °C (for 3-methoxy analog) | [1] |

| Refractive Index | ~1.502 (for 3-methoxy analog) | [1] |

| Solubility | Soluble in most organic solvents (e.g., THF, dioxane, ether) | [3] |

Synthesis and Purification: A Practical Workflow

The synthesis of aryl pinacol boronate esters is a well-established field in organic chemistry. The two primary and most reliable routes are the Miyaura borylation and the reaction of an organometallic reagent with a boron electrophile.

Synthetic Pathways

Method A: Miyaura Borylation

This palladium-catalyzed reaction is a highly efficient method for the synthesis of boronate esters from aryl halides or triflates.[4][5] It offers excellent functional group tolerance.

-

Reaction: 1-bromo-3-ethoxybenzene is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

-

Causality: The palladium catalyst undergoes oxidative addition into the aryl-halide bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired product and regenerate the catalyst.

Method B: From Organometallic Reagents

This classic approach involves the formation of a Grignard or organolithium reagent from 1-bromo-3-ethoxybenzene, which is then quenched with an electrophilic boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin).[4][6]

-

Reaction: 3-Ethoxyphenylmagnesium bromide is reacted with i-PrOBPin.

-

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom, displacing the isopropoxy group to form the stable pinacol boronate ester.

Below is a generalized workflow for the synthesis and subsequent purification.

Caption: Generalized workflow for the synthesis and purification of aryl pinacol boronate esters.

Purification: Overcoming the Challenges

The purification of pinacol boronate esters by conventional silica gel chromatography can be challenging due to the Lewis acidic nature of the boron atom, which can lead to hydrolysis or strong adsorption on the silica surface.[7]

-

Standard Protocol: A common procedure involves filtering the reaction mixture, performing a solvent extraction, drying the organic layer, and then concentrating.[8] The crude product is often purified by flash column chromatography.

-

Expert Insight: To mitigate decomposition on silica gel, several strategies can be employed:

-

Neutralized Media: Using neutral alumina for chromatography can be effective.

-

Treated Silica: Impregnation of silica gel with boric acid has been shown to suppress the loss of the compound due to over-adsorption.

-

Rapid Chromatography: Minimizing the residence time on the column is crucial to prevent degradation.

-

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[9][10] 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an ideal coupling partner in these reactions due to its stability and ease of handling.

The Catalytic Cycle

The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.[10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronate ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Sources

- 1. 3-Methoxyphenylboronic acid pinacol ester 325142-84-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-Depth Technical Guide to 3-Ethoxyphenylboronic Acid Pinacol Ester: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of 3-Ethoxyphenylboronic acid pinacol ester, a key building block in modern synthetic organic chemistry. We will dissect its molecular structure, outline robust synthetic protocols, detail methods for structural verification, and explore its principal application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who utilize advanced organic intermediates to construct complex molecular architectures.

Molecular Profile and Physicochemical Properties

3-Ethoxyphenylboronic acid pinacol ester is an aromatic boronic ester that combines the stability of the pinacol protecting group with the reactive potential of the carbon-boron bond. Its structure is fundamental to its function, offering a unique combination of steric and electronic properties that make it a valuable reagent in synthesis.

The core structure consists of a benzene ring substituted at the meta-position with an ethoxy group (-OCH₂CH₃) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The pinacol ester moiety enhances the compound's stability, making it less susceptible to protodeboronation and oxidation compared to its corresponding free boronic acid. This increased stability facilitates easier handling, purification via standard techniques like silica gel chromatography, and a longer shelf life.[1][2]

Caption: Key structural features of the molecule.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |

| CAS Number | 1005007-68-1 | N/A |

| Molecular Formula | C₁₄H₂₁BO₃ | [3] |

| Molecular Weight | 248.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | |

| Storage | 2-8°C, under inert atmosphere |

Synthesis and Purification Protocol

The most reliable and common method for preparing arylboronic acid pinacol esters is the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂), a process known as the Miyaura borylation.[2][4] This method offers high functional group tolerance and typically proceeds under mild conditions.

An alternative pathway involves the direct esterification of the corresponding 3-ethoxyphenylboronic acid with pinacol, often in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.

Field-Proven Protocol: Miyaura Borylation of 1-Bromo-3-ethoxybenzene

This protocol is a self-validating system. The choice of a mild base like potassium acetate (KOAc) is crucial; it facilitates the transmetalation step without promoting premature Suzuki coupling of the product with the starting halide.[4] The use of a palladium catalyst with a phosphine ligand like dppf ensures an efficient catalytic cycle.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-3-ethoxybenzene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Solvent and Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-Ethoxyphenylboronic acid pinacol ester.

Caption: Miyaura borylation experimental workflow.

Structural Elucidation and Quality Control

Confirmation of the chemical structure and assessment of purity are critical. The following spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. The expected signals for 3-Ethoxyphenylboronic acid pinacol ester would include:

-

A singlet integrating to 12 protons around δ 1.35 ppm, corresponding to the four equivalent methyl groups of the pinacol ester.[5][6]

-

A triplet and a quartet in the aromatic region (δ 6.8-7.8 ppm) characteristic of the 1,3-disubstituted benzene ring.

-

A quartet around δ 4.0 ppm and a triplet around δ 1.4 ppm, representing the -OCH₂- and -CH₃ protons of the ethoxy group, respectively.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique validates the carbon skeleton. Key signals include:

-

A signal around δ 84 ppm for the quaternary carbons of the pinacol group attached to oxygen.[5]

-

A signal around δ 25 ppm for the methyl carbons of the pinacol group.[6]

-

Distinct signals for the aromatic carbons, with the carbon attached to the boron atom being characteristically broad or of low intensity.

-

Signals corresponding to the ethoxy group carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition (C₁₄H₂₁BO₃).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 3-Ethoxyphenylboronic acid pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds.[7]

Mechanistic Advantage of Pinacol Esters:

While free boronic acids are effective, pinacol esters offer superior stability, preventing decomposition via pathways like protodeboronation, especially with electron-rich or electron-deficient coupling partners.[1] Although it was once believed that boronic esters required hydrolysis to the boronic acid prior to transmetalation, extensive studies have shown that boronic esters can and do transmetalate directly to the palladium center.[8] The reaction is typically activated by a base, which forms a more nucleophilic boronate complex, facilitating the key transmetalation step.[2]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. boronmolecular.com [boronmolecular.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Executive Summary: 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that serves as a vital building block in modern organic synthesis. As a derivative of boronic acid, specifically a pinacol ester, it offers enhanced stability and ease of handling compared to its corresponding boronic acid. Its primary utility is found in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone method for the formation of carbon-carbon bonds. This guide provides an in-depth analysis of its chemical properties, synthesis protocols, and mechanistic role in cross-coupling chemistry, with a focus on its application for researchers in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

-

IUPAC Name: 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Synonyms: 3-Ethoxyphenylboronic Acid Pinacol Ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenetole

-

CAS Number: 1073354-93-5

-

Molecular Formula: C₁₄H₂₁BO₃

-

Molecular Weight: 248.13 g/mol

The structure features a stable five-membered dioxaborolane ring, often referred to as a pinacol boronate, which protects the reactive C-B bond. This moiety is attached to a phenyl ring substituted with an ethoxy group at the meta-position. The C-B bond has low polarity, making the attached carbon atom nucleophilic in character.[1]

Caption: Molecular Structure of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Physicochemical Data

Quantitative data for the title compound is not widely published; however, properties can be reliably inferred from closely related analogs like 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

| Property | Value (Analog Data) | Source |

| Physical State | Colorless to pale yellow liquid or low-melting solid | |

| Molecular Weight | 234.10 g/mol (Methoxy analog) | [2][3][4] |

| Density | ~0.9-1.1 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.4-1.5 | |

| Solubility | Soluble in most organic solvents (THF, Dioxane, Toluene, DMF) | |

| Stability | More stable to air and moisture than the corresponding boronic acid | [5] |

Synthesis and Manufacturing

Core Synthetic Strategies

The synthesis of aryl pinacol boronate esters is a well-established field, offering several robust pathways. The choice of method often depends on the availability of starting materials and functional group tolerance.

Causality Behind Method Selection:

-

From Aryl Halides (Miyaura Borylation): This is one of the most common methods, involving a palladium-catalyzed reaction between an aryl halide (e.g., 3-bromo-phenetole) and a boron source like bis(pinacolato)diboron (B₂pin₂). It offers excellent functional group tolerance.

-

From Grignard Reagents: An alternative route involves the formation of a Grignard reagent from an aryl halide, which then reacts with a boron electrophile like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin). This method is powerful but less tolerant of functional groups sensitive to strongly basic/nucleophilic Grignard reagents.[6][7]

The use of pinacol as a protecting group is deliberate. Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. The pinacol ester prevents this, resulting in a monomeric, often crystalline, and more stable compound that is easier to handle, purify, and accurately dose in reactions.

Caption: General workflow for the synthesis of the title compound via Miyaura Borylation.

Detailed Laboratory Protocol: Miyaura Borylation

This protocol describes the synthesis from 3-bromophenetole. It is a self-validating system; successful formation of the product can be monitored by TLC or GC-MS and confirmed by NMR spectroscopy.

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromophenetole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula. The concentration is typically 0.1-0.5 M with respect to the aryl halide.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Causality: Heating is required to drive the catalytic cycle, particularly the oxidative addition step. The inert atmosphere is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and salts. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction forges a C-C bond between the ethoxyphenyl moiety and various organic electrophiles (typically aryl, vinyl, or alkyl halides/triflates).

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[12] The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[11]

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the 3-ethoxyphenyl ring) to the palladium center, displacing the halide. The base (e.g., CO₃²⁻, PO₄³⁻) is crucial for activating the boronate ester, forming a more nucleophilic "ate" complex which facilitates the transfer.[5]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst to re-enter the cycle.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Protocol for Suzuki-Miyaura Coupling

This protocol describes a representative coupling between 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and an aryl bromide.

-

Reagent Preparation: In a Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 eq), 2-(3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (like Dioxane, Toluene, or DMF) and water (e.g., 4:1 ratio).

-

Causality: Water is often beneficial for Suzuki couplings. It helps to dissolve the inorganic base and can accelerate the transmetalation step.

-

-

Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring for 4-18 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography or recrystallization to obtain the biaryl product.

Applications in Drug Discovery and Materials Science

Aryl boronate esters like the title compound are indispensable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs). The 3-ethoxyphenyl group can be incorporated into lead compounds to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. In materials science, these building blocks are used to construct conjugated polymers and organic light-emitting diodes (OLEDs), where the precise arrangement of aromatic units is key to tuning electronic and photophysical properties.

Handling, Storage, and Safety

-

Handling: Organoboron compounds should be handled in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Avoid creating dust or aerosols.[14]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place.[13] While more stable than boronic acids, pinacol esters are still sensitive to hydrolysis over long periods or under acidic/basic conditions.

-

Safety: While specific toxicity data is limited, related boron compounds may cause irritation to the skin, eyes, and respiratory tract.[14][15] Ingestion may lead to adverse effects.[15] Always consult the Safety Data Sheet (SDS) before use.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[13]

Conclusion

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile reagent in synthetic organic chemistry. Its stability, conferred by the pinacol ester group, combined with its reactivity in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an essential tool for the construction of complex molecular architectures. For professionals in drug development and materials science, this compound provides a reliable method for introducing the 3-ethoxyphenyl scaffold, enabling the systematic exploration of chemical space and the development of novel functional molecules.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

-

The Royal Society of Chemistry. Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. [Link]

-

National Institutes of Health (PMC). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ESPI Metals. Safety Data Sheet for Boron. [Link]

-

National Institutes of Health (PMC). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]

-

Horticentre. Safety Data Sheet for Organibor. [Link]

-

PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

Wikipedia. Organoboron chemistry. [Link]

-

PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

BuyersGuideChem. 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

PubChem. 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

Sources

- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 2. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. ftp.orgsyn.org [ftp.orgsyn.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Boron - ESPI Metals [espimetals.com]

- 14. horticentre.co.nz [horticentre.co.nz]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H NMR of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. A thorough understanding of its structural characterization is paramount for researchers in medicinal chemistry and materials science. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, offering insights into signal assignment, coupling patterns, and the underlying principles that govern its spectral features.

Molecular Structure and Proton Environments

A foundational step in interpreting any NMR spectrum is to first analyze the molecule's structure to identify all unique proton environments. In 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, we can distinguish several distinct sets of protons.

Figure 1. Molecular structure of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with key proton groups highlighted.

The molecule possesses a plane of symmetry that simplifies the ¹H NMR spectrum. The key proton environments are:

-

Aromatic Protons: Four protons on the phenyl ring. Due to the substitution pattern, they are chemically distinct.

-

Ethoxy Protons: A methylene (-CH₂-) group and a methyl (-CH₃) group.

-

Dioxaborolane Protons: Four equivalent methyl groups on the pinacol boronate ester moiety.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a standard deuterated solvent like CDCl₃. These predictions are based on established substituent effects and data from analogous compounds.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.4 - 7.5 | doublet (d) or multiplet (m) | ~7-8 | 1H |

| H-4 | ~7.3 - 7.4 | triplet (t) | ~7-8 | 1H |

| H-5 | ~6.9 - 7.0 | doublet of doublets (dd) | ~8, ~2 | 1H |

| H-6 | ~7.35 - 7.45 | singlet (s) or triplet (t) | 1H | |

| -OCH₂CH₃ | ~4.0 - 4.1 | quartet (q) | ~7 | 2H |

| -OCH₂CH₃ | ~1.4 - 1.5 | triplet (t) | ~7 | 3H |

| -C(CH₃)₄ | ~1.3 - 1.4 | singlet (s) | 12H |

In-depth Rationale for Signal Assignments:

-

Dioxaborolane Methyl Protons (-C(CH₃)₄): These twelve protons are equivalent due to free rotation around the C-C and C-O bonds of the pinacol group. They are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 1.3-1.4 ppm.[4][5] This characteristic signal is often a clear indicator of the pinacol boronate ester moiety.

-

Ethoxy Group Protons (-OCH₂CH₃):

-

The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which is an electronegative element that deshields them, causing their signal to appear downfield.[3][6] They are coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule, where n=3). Their predicted chemical shift is around 4.0-4.1 ppm.[7][8]

-

The methyl protons (-CH₃) are further from the deshielding oxygen atom and therefore appear more upfield. They are coupled to the two protons of the adjacent methylene group, giving rise to a triplet (n+1, where n=2). Their predicted chemical shift is around 1.4-1.5 ppm.[7][8]

-

-

Aromatic Protons (Ar-H): The chemical shifts of the aromatic protons are influenced by the electronic effects of both the ethoxy and the dioxaborolane substituents.

-

The ethoxy group is an electron-donating group, which tends to shield the ortho and para protons, shifting them to a higher field (lower ppm).

-

The dioxaborolane group is an electron-withdrawing group, which deshields the ortho and para protons, shifting them to a lower field (higher ppm).[2]

-

H-2 and H-6: These protons are ortho to the electron-withdrawing boronate ester group and are therefore expected to be the most deshielded of the aromatic protons.

-

H-4 and H-5: These protons are influenced by both substituents. H-4 is para to the boronate ester and meta to the ethoxy group, while H-5 is ortho to the ethoxy group and meta to the boronate ester. The interplay of these effects leads to their specific chemical shifts. The expected coupling patterns (doublet, triplet, doublet of doublets) arise from spin-spin coupling with neighboring aromatic protons.

-

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can often reference the residual solvent peak.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for resolving the aromatic multiplets.

-

Ensure the instrument is properly tuned and shimmed to obtain a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, 16 to 64 scans are adequate for a sample of this concentration.

-

Use a standard pulse sequence, such as a simple one-pulse experiment.

-

Set the spectral width to encompass all expected proton signals (e.g., from 0 to 10 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate all the signals to determine the relative number of protons corresponding to each peak.

-

Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Advanced NMR Experiments for Structural Confirmation

To unequivocally assign all proton signals and further confirm the structure, a suite of two-dimensional (2D) NMR experiments can be employed:

-

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those separated by two or three bonds. It would show correlations between the -OCH₂- and -CH₃ protons of the ethoxy group, as well as between adjacent aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is invaluable for assigning the carbons of the aromatic ring and the ethoxy group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It can be used to confirm the connectivity between the ethoxy group and the aromatic ring, and between the boronate ester and the aromatic ring.

Figure 2. Workflow for comprehensive NMR-based structural analysis.

Conclusion

The ¹H NMR spectrum of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides a wealth of structural information. A detailed analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton signals. This guide serves as a valuable resource for researchers, enabling them to confidently characterize this important synthetic intermediate and ensure its purity and identity for subsequent applications. The combination of one-dimensional and two-dimensional NMR techniques provides a robust platform for the complete structural elucidation of this and related molecules.

References

-

Celebre, G., Longeri, M., & Emsley, J. W. (n.d.). An investigation by N.M.R. spectroscopy of the dependence on internal motion of the orientational ordering of ethoxybenzene and 4-fluoroethoxybenzene when dissolved in a nematic solvent. Taylor & Francis Online. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. RSC Publishing. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). RSC Publishing. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

(n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Retrieved from [Link]

-

Pihlaja, K., & Jordan, D. M. (1982). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2. SciSpace. Retrieved from [Link]

-

(n.d.). 11B NMR Chemical Shifts. South Dakota State University. Retrieved from [Link]

-

(n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Li, W., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. ResearchGate. Retrieved from [Link]

-

(n.d.). Supporting Information. Amazon AWS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

Sources

13C NMR spectrum of 3-Ethoxyphenylboronic acid pinacol ester

An In-Depth Technical Guide to the 13C NMR Spectrum of 3-Ethoxyphenylboronic acid pinacol ester

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethoxyphenylboronic acid pinacol ester, a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the spectrum, offering a detailed prediction of chemical shifts based on substituent effects. It further outlines a robust, field-proven experimental protocol for data acquisition and provides a framework for accurate spectral interpretation. The guide emphasizes the causality behind experimental choices and data analysis, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Carbon Environments

3-Ethoxyphenylboronic acid pinacol ester (Molecular Formula: C14H21BO3) possesses a distinct set of carbon environments, each with a unique electronic character that is reflected in its 13C NMR spectrum. For clarity in spectral assignment, the carbon atoms are systematically numbered as shown below. The molecule comprises an aromatic core, an ethoxy substituent, and a pinacol boronate ester group. Understanding the interplay of these functional groups is paramount for accurate spectral interpretation.

Caption: Numbering scheme for carbon atoms in 3-Ethoxyphenylboronic acid pinacol ester.

Foundational Principles: Substituent Effects on Aromatic Chemical Shifts

The chemical shift (δ) of each aromatic carbon is primarily determined by the electronic effects of the attached substituents. A baseline chemical shift for benzene (128.5 ppm in CDCl3) is modulated by the ethoxy (-OEt) and pinacol boronate (-Bpin) groups.

-

Ethoxy Group (-OEt): This group exerts a strong electron-donating effect through resonance (+R) and a weaker electron-withdrawing inductive effect (-I). The dominant +R effect significantly increases electron density at the ortho (C2, C4) and para (C6) positions, causing them to shift upfield (to a lower δ value). The ipso carbon (C3) is strongly deshielded by the electronegative oxygen atom and shifts significantly downfield.

-

Pinacol Boronate Group (-Bpin): The boron atom is electron-deficient, making the -Bpin group a net electron-withdrawing substituent. It deshields the aromatic carbons, causing downfield shifts. Research has established specific chemical shift increments for the -Bpin group, which are invaluable for predictive purposes.[1][2] The carbon directly attached to the boron (C1, the ipso-carbon) is of particular interest. Due to the quadrupolar nature of the boron nucleus (11B and 10B), it induces rapid relaxation in the attached 13C nucleus. This phenomenon, known as quadrupolar broadening, often results in the C1 signal being very broad, low in intensity, or sometimes completely unobservable.[3]

Caption: Influence of electronic effects on 13C NMR chemical shifts.

Predicted 13C NMR Spectrum and Peak Assignment

By combining the known chemical shifts of ethoxybenzene with established increments for the pinacol boronate substituent, a reliable prediction of the 13C NMR spectrum can be formulated.[4][5] The analysis is performed in deuterated chloroform (CDCl3), a common solvent for this class of compounds.[2][6]

Data Presentation: Predicted Chemical Shifts

| Carbon Atom | Type | Predicted δ (ppm) | Rationale & Key Influences |

| C1 | Aromatic (C-B) | ~130-134 | Ipso-carbon to -Bpin group. Often broad or unobserved due to quadrupolar broadening.[3] |

| C2 | Aromatic (CH) | ~122-125 | Ortho to -OEt (shielding), ortho to -Bpin (deshielding). |

| C3 | Aromatic (C-O) | ~158-161 | Ipso-carbon to -OEt group; strongly deshielded by oxygen. |

| C4 | Aromatic (CH) | ~115-118 | Ortho to -OEt (strong shielding), meta to -Bpin (weak deshielding). |

| C5 | Aromatic (CH) | ~129-132 | Meta to both groups; resembles benzene chemical shift. |

| C6 | Aromatic (CH) | ~127-130 | Para to -OEt (shielding), meta to -Bpin (weak deshielding). |

| C7, C8 | Quaternary (-OC (CH3)2) | ~83-85 | Characteristic shift for pinacol ester quaternary carbons.[6][7] |

| C9, C10, C11, C12 | Methyl (-C(C H3)2) | ~24-26 | Characteristic shift for pinacol ester methyl carbons.[6][7] |

| C13 | Methylene (-OC H2CH3) | ~62-65 | Aliphatic carbon attached to oxygen. |

| C14 | Methyl (-OCH2C H3) | ~14-16 | Terminal aliphatic methyl group. |

Experimental Protocol for 13C NMR Data Acquisition

This protocol describes a standard method for acquiring a high-quality, quantitative 13C NMR spectrum. The use of a 400 MHz (or higher) spectrometer is recommended for optimal resolution and sensitivity.

Experimental Workflow

Caption: Standard workflow for 13C NMR spectrum acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-30 mg of 3-Ethoxyphenylboronic acid pinacol ester.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). The CDCl3 signal at 77.16 ppm serves as the internal reference.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., Bruker 400 MHz).

-

Lock onto the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize magnetic field homogeneity.

-

Tune and match the 13C probe to the correct frequency.

-

-

Data Acquisition:

-

Use a standard proton-gated decoupling pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with positive signals for all carbons and to leverage the Nuclear Overhauser Effect (NOE) for enhanced signal intensity.

-

Key Parameter—Relaxation Delay (D1): Set a relaxation delay of 5.0 seconds . This is a critical step. Quaternary carbons (C1, C3, C7, C8) lack directly attached protons and often have long spin-lattice relaxation times (T1). A sufficiently long delay is essential to allow these nuclei to fully relax between pulses, preventing signal saturation and ensuring more accurate signal integration.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

-

Set the number of scans (NS) to a value between 1024 and 2048. A higher number of scans is required for 13C NMR due to the low natural abundance of the isotope, improving the signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of ~1 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform on the Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat spectral baseline.

-

Reference the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.

-

Trustworthiness: A Self-Validating System for Spectral Assignment

While the predictive table provides a strong foundation, unambiguous assignment requires a self-validating approach. The protocol must include confirmatory experiments to ensure trustworthiness.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is essential for differentiating carbon types. It will show positive signals for CH and CH3 groups, negative signals for CH2 groups, and no signals for quaternary carbons (C1, C3, C7, C8). This allows for the immediate confirmation of C13 as a CH2 group and C14 as a CH3 group, and helps distinguish the aromatic CH signals from the quaternary C-B and C-O signals.

-

2D NMR (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s). This provides definitive assignment for all protonated carbons (C2, C4, C5, C6, C13, C14).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is invaluable for assigning the quaternary carbons. For instance, the protons of the pinacol methyl groups (H9-12) will show correlations to the quaternary carbons C7 and C8, confirming their assignment.

-

By integrating data from the standard 13C spectrum with DEPT-135 and 2D NMR experiments, a complete and validated assignment of the 13C NMR spectrum can be achieved with the highest degree of scientific integrity.

References

-

Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1395-1400. [Link][1][2]

-

Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. ResearchGate. [Link][4][5]

-

Matt-Fink, S. J., & Morken, J. P. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters - Supplemental Information. The Royal Society of Chemistry. [Link][7]

-

Bar-Ziv, R., et al. (2016). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. The Royal Society of Chemistry. [Link][3]

-

Supporting Information for various syntheses involving arylboronic acid pinacol esters. (2015). The Royal Society of Chemistry. [Link][6]

Sources

An In-Depth Technical Guide to the Stability and Storage of 3-Ethoxyphenylboronic Acid Pinacol Ester

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of synthetic endeavors. 3-Ethoxyphenylboronic acid pinacol ester is a valuable reagent in cross-coupling reactions and other organic transformations. However, like many boronic acid derivatives, its stability can be a concern if not handled and stored correctly. This guide provides a comprehensive overview of the factors influencing the stability of 3-ethoxyphenylboronic acid pinacol ester, its primary degradation pathways, and best practices for its long-term storage and quality assessment.

Introduction to 3-Ethoxyphenylboronic Acid Pinacol Ester: A Versatile Synthetic Building Block

3-Ethoxyphenylboronic acid pinacol ester belongs to the family of boronic acid derivatives, which are widely utilized in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The pinacol ester functionality serves as a protecting group for the boronic acid, rendering the compound generally more stable, easier to handle, and soluble in organic solvents compared to its corresponding free boronic acid. The 3-ethoxy substituent on the phenyl ring can modulate the electronic properties and reactivity of the molecule, making it a specific and valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Chemical Stability and Degradation Pathways

The stability of 3-ethoxyphenylboronic acid pinacol ester is primarily influenced by its susceptibility to hydrolysis, and to a lesser extent, oxidation and protodeboronation. Understanding these degradation pathways is crucial for preventing the loss of reagent integrity.

Hydrolysis: The Primary Degradation Concern

The most common degradation pathway for boronic acid pinacol esters is hydrolysis, which cleaves the boronate ester to form the corresponding boronic acid and pinacol.[1][2] This reaction is typically initiated by the presence of water and can be influenced by pH.

The general mechanism involves the nucleophilic attack of water on the electron-deficient boron atom. The presence of the electron-donating 3-ethoxy group on the phenyl ring can influence the rate of hydrolysis. Electron-donating groups tend to decrease the electrophilicity of the boron atom, which can slow the rate of nucleophilic attack by water compared to unsubstituted or electron-withdrawn phenylboronic esters.[1][3]

-

Caption: The primary degradation pathway for 3-Ethoxyphenylboronic acid pinacol ester is hydrolysis, leading to the formation of 3-ethoxyphenylboronic acid and pinacol.

Oxidative Degradation

Arylboronic acids and their esters can undergo oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[4][5][6] This process can lead to the formation of the corresponding phenol (3-ethoxyphenol) and boric acid. While the pinacol ester offers some protection, prolonged exposure to air (oxygen) and light, especially in the presence of metal catalysts or other oxidants, can promote this degradation pathway.[7][8]

-

Caption: Oxidative degradation of 3-Ethoxyphenylboronic acid pinacol ester can lead to the formation of 3-ethoxyphenol.

Protodeboronation

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of ethoxybenzene. This side reaction can occur under certain conditions, particularly in the presence of strong acids or bases, or with certain metal catalysts. While generally less of a concern for stable arylboronic esters under typical storage conditions, it is a potential degradation pathway to be aware of during reactions.

Recommended Storage and Handling Procedures

To ensure the long-term stability and reliability of 3-Ethoxyphenylboronic acid pinacol ester, adherence to proper storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions based on safety data sheets and best practices for boronic acid derivatives.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |

| Moisture | Keep container tightly sealed in a dry place | Prevents hydrolysis, which is the primary degradation pathway. |

| Light | Protect from light | Minimizes the potential for light-induced oxidative degradation. |

| Container | Store in the original, tightly sealed container | Ensures a proper barrier against environmental factors. |

Handling Procedures

When working with 3-Ethoxyphenylboronic acid pinacol ester, the following handling procedures should be followed to maintain its integrity:

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

-

Minimize Exposure: Only take out the amount of reagent needed for the experiment and promptly reseal the container. Avoid leaving the container open to the atmosphere for extended periods.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, as the compound may cause skin and eye irritation.

Quality Control and Purity Assessment

Regularly assessing the purity of 3-Ethoxyphenylboronic acid pinacol ester is crucial, especially for sensitive applications.

Visual Inspection